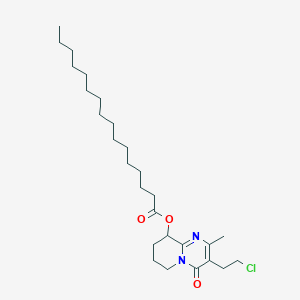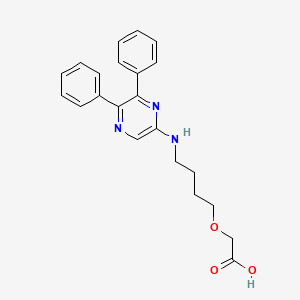
5-Methylisoquinoline-6-carboxylic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-Methylisoquinoline-6-carboxylic Acid Methyl Ester involves several steps. One common method includes the esterification of 5-Methylisoquinoline-6-carboxylic Acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
5-Methylisoquinoline-6-carboxylic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Methylisoquinoline-6-carboxylic Acid Methyl Ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and protein modifications.
Medicine: Research involving this compound can lead to the development of new pharmaceuticals.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of 5-Methylisoquinoline-6-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .
Comparaison Avec Des Composés Similaires
5-Methylisoquinoline-6-carboxylic Acid Methyl Ester can be compared with other similar compounds, such as:
Isoquinoline derivatives: These compounds share a similar core structure but differ in their functional groups.
Propriétés
Formule moléculaire |
C12H11NO2 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
methyl 5-methylisoquinoline-6-carboxylate |
InChI |
InChI=1S/C12H11NO2/c1-8-10-5-6-13-7-9(10)3-4-11(8)12(14)15-2/h3-7H,1-2H3 |
Clé InChI |
SWNNVVXUNXCBRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1C=CN=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


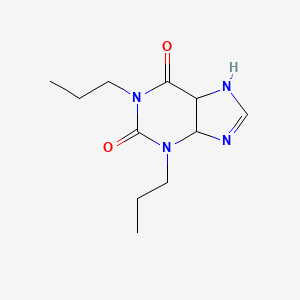
![7-Cyclopentyl-N,N-dimethyl-2-((5-(4-nitrosopiperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13839540.png)

![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-carboxy-4-[(3R,5R)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13839549.png)
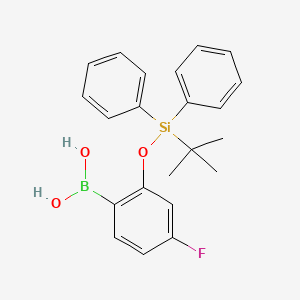
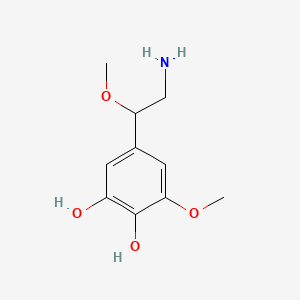
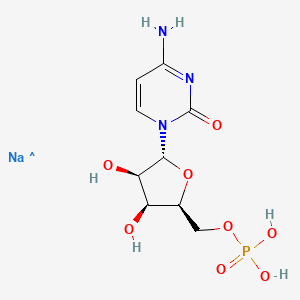
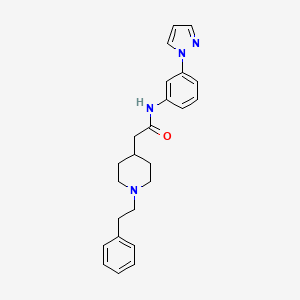
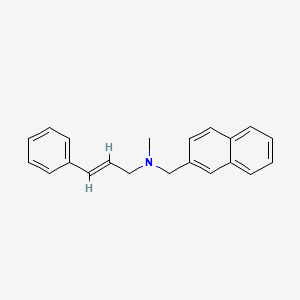
![[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13839575.png)
